molecular formula C9H8O3 B159749 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran CAS No. 128753-83-3

2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran

Cat. No. B159749
M. Wt: 164.16 g/mol
InChI Key: UXPPWWDDJJMMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran, also known as DMDB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMDB is a benzofuran derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism Of Action

The mechanism of action of 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran has also been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in cell signaling and regulation.

Biochemical And Physiological Effects

2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran can inhibit the growth of cancer cells, reduce the production of inflammatory mediators, and reduce the activity of certain enzymes and proteins. In vivo studies have shown that 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran can reduce inflammation, reduce pain, and reduce the growth of tumors.

Advantages And Limitations For Lab Experiments

2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in high yields. 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran also has a relatively low toxicity, which makes it suitable for use in various experiments. However, one limitation is that 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran is not very soluble in water, which can make it difficult to use in certain experiments. 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran. One direction is to further investigate its potential applications in medicinal chemistry, material science, and environmental science. Another direction is to study its mechanism of action in more detail, in order to better understand its effects on various enzymes and proteins. Additionally, future studies could investigate the potential use of 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran in combination with other compounds, in order to enhance its effects.

Synthesis Methods

2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran has been synthesized through various methods, including the reaction of 2-hydroxymethylbenzofuran with acetic anhydride and sulfuric acid, and the reaction of 2-hydroxymethylbenzofuran with acetic anhydride and p-toluenesulfonic acid. The yield of 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran through these methods has been reported to be between 60-80%.

Scientific Research Applications

2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran has been studied for its potential use as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. In material science, 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran has been studied for its potential use as a precursor for the synthesis of various polymers and materials. In environmental science, 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran has been studied for its potential use as a biodegradable and renewable solvent.

properties

CAS RN

128753-83-3

Product Name

2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran

InChI

InChI=1S/C9H8O3/c1-9-6-4-2-3-5-7(6)10-8(9)11-12-9/h2-5,8H,1H3

InChI Key

UXPPWWDDJJMMKE-UHFFFAOYSA-N

SMILES

CC12C(OC3=CC=CC=C31)OO2

Canonical SMILES

CC12C(OC3=CC=CC=C31)OO2

synonyms

2A,7B-DIHYDRO-7B-METHYL-1,2-DIOXETO(3,4-B)BENZOFURAN

Origin of Product

United States

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